molecular formula C10H15NO B14181984 2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one CAS No. 922171-12-8

2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one

Katalognummer: B14181984
CAS-Nummer: 922171-12-8
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: CNZQPUBXMSLSRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atom. Spiro compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and rigid structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one typically involves multicomponent reactions. One common method is the microwave-assisted multicomponent reaction, which has been shown to be superior to conventional methods in terms of time efficiency and yield . The reaction involves the use of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, followed by the synthesis of Schiff base derivatives with various aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and microwave-assisted synthesis can be scaled up for industrial applications, ensuring higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one stands out due to its specific spiro structure, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

922171-12-8

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

2-methyl-2-azaspiro[4.5]dec-7-en-1-one

InChI

InChI=1S/C10H15NO/c1-11-8-7-10(9(11)12)5-3-2-4-6-10/h2-3H,4-8H2,1H3

InChI-Schlüssel

CNZQPUBXMSLSRP-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(C1=O)CCC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.